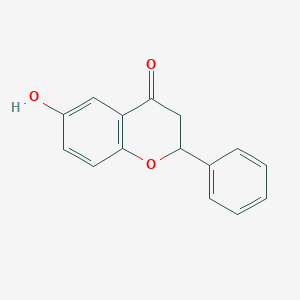

6-Hydroxyflavanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHWPQUEOOBIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022429 | |

| Record name | 6-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4250-77-5 | |

| Record name | (±)-6-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4250-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxyflavanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F174812MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Natural Reserves: A Technical Guide to 6-Hydroxyflavanone Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 6-Hydroxyflavanone, a flavonoid derivative recognized for its potential therapeutic properties. This document consolidates quantitative data, detailed experimental protocols for isolation and quantification, and visual representations of relevant biochemical and experimental pathways to support further research and development.

Primary Natural Source of this compound

Extensive research has identified the leaves of Muntingia calabura , commonly known as the Jamaican cherry or strawberry tree, as a significant natural source of this compound. This finding is substantiated by quantitative analysis, positioning Muntingia calabura as a key plant for the isolation of this bioactive compound. While other plants, such as certain citrus species and members of the Artemisia genus, are rich in various flavonoids, current scientific literature provides the most definitive quantitative evidence for this compound in Muntingia calabura.

Quantitative Data Presentation

The concentration of this compound in Muntingia calabura leaves has been quantified, providing a crucial baseline for extraction and purification efforts. The following table summarizes the available quantitative data.

| Plant Source | Plant Part | Extraction Solvent | Drying Method | Concentration of this compound (µg/g of extract) | Reference |

| Muntingia calabura | Leaves | 50% Ethanol | Freeze-drying | 12.3 ± 0.1 | [1][2] |

Experimental Protocols

This section outlines a representative methodology for the extraction, isolation, and quantification of this compound from Muntingia calabura leaves, based on established protocols for flavonoid analysis.

Plant Material Preparation and Extraction

-

Collection and Preparation : Fresh leaves of Muntingia calabura are collected and washed thoroughly with distilled water to remove any surface contaminants.

-

Drying : The leaves are freeze-dried to preserve the integrity of the phytochemicals.

-

Grinding : The dried leaves are ground into a fine powder using a laboratory mill.

-

Extraction : A known weight of the powdered leaf material is subjected to extraction with 50% aqueous ethanol. The mixture is agitated for a specified period (e.g., 24 hours) at room temperature.

-

Filtration and Concentration : The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Quantification by Ultra-High-Performance Liquid Chromatography (UHPLC)

-

Standard and Sample Preparation :

-

A stock solution of this compound standard is prepared in methanol. A series of dilutions are made to create a calibration curve.

-

The crude extract is accurately weighed and dissolved in methanol to a known concentration. The solution is filtered through a 0.22 µm syringe filter prior to injection.

-

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column is typically used for separation.

-

Mobile Phase : A gradient elution is employed using a binary solvent system, such as (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate : A constant flow rate is maintained (e.g., 0.3 mL/min).

-

Injection Volume : A small volume of the standard and sample solutions is injected (e.g., 5 µL).

-

Detection : A Diode Array Detector (DAD) is used for detection at the maximum absorbance wavelength of this compound.

-

-

Data Analysis : The concentration of this compound in the extract is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standards.

Identification by UHPLC-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS)

For definitive identification, the extract can be analyzed by UHPLC-ESI-MS/MS. The fragmentation pattern of the parent ion corresponding to this compound in the sample is compared with that of an authentic standard.

Biosynthetic and Experimental Workflow Diagrams

Flavonoid Biosynthesis Pathway

The biosynthesis of flavanones, including this compound, is a branch of the general phenylpropanoid pathway in plants. The following diagram illustrates the key enzymatic steps leading to the formation of the flavanone backbone. The subsequent 6-hydroxylation is catalyzed by a specific flavone 6-hydroxylase (F6H), a cytochrome P450 enzyme.

Experimental Workflow for Quantification

The following diagram outlines the logical flow of the experimental procedure for the quantification of this compound from a plant source.

References

An In-depth Technical Guide to the Mechanism of Action of 6-Hydroxyflavanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxyflavanone is a naturally occurring flavonoid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] This compound, found in plants such as Muntingia calabura, is being investigated for its potential therapeutic applications, including anti-inflammatory, neuroprotective, and anxiolytic effects.[3][4] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. It is important to distinguish this compound from the structurally similar 6-hydroxyflavone, as their biological activities, while sometimes related, are not identical. This guide will focus on this compound and will clearly indicate when data from 6-hydroxyflavone is presented for comparative or contextual purposes.

Core Mechanisms of Action

The therapeutic potential of this compound stems from its ability to modulate multiple cellular targets and signaling pathways. The primary mechanisms of action identified to date include anti-inflammatory effects, neuromodulation, and neuroprotection.

Anti-inflammatory and Anti-neuropathic Effects

This compound has demonstrated notable anti-inflammatory and anti-neuropathic pain potential.[3][5][6] Its mechanism in this regard is believed to be multifactorial, targeting key enzymes and receptors involved in the inflammatory cascade.

-

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition: this compound targets both COX-2 and 5-LOX, two key enzymes in the arachidonic acid pathway that lead to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[3][5][6] By inhibiting these enzymes, this compound can effectively reduce the inflammatory response. This dual inhibition is a promising feature for the development of anti-inflammatory agents with a potentially broader spectrum of activity and a better safety profile compared to selective COX-2 inhibitors.

-

Opioid Receptor Interaction: The anti-neuropathic pain potential of this compound is also attributed to its interaction with opioid receptors.[3][5][6] While the specific receptor subtypes and the nature of this interaction require further elucidation, this suggests a mechanism that could contribute to its analgesic properties, particularly in the context of neuropathic pain.

A related compound, 6-hydroxyflavone, has been shown to exhibit potent anti-inflammatory activity by inhibiting the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in kidney mesangial cells.[7][8] The mechanistic study of its derivative, 6-methoxyflavone, indicated that this anti-inflammatory activity arises from the inhibition of the downstream inducible NO synthase (iNOS) protein expression, rather than by inhibiting the activation of the NF-κB pathway.[9][10][11]

Neuromodulatory and Anxiolytic Effects

This compound exhibits significant neuromodulatory effects, particularly anxiolytic-like activity, which is primarily mediated through its interaction with the GABAergic system.

-

GABA-A Receptor Modulation: this compound targets GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[3][5][6] Its anxiolytic effects are thought to be mediated through its potential interaction with the α2 or α5-subunit containing GABA-A receptors.[4] The related compound, 6-hydroxyflavone, enhances GABA-induced currents through the benzodiazepine sites of GABA-A receptors, with a preference for α2- and α3-subtypes, which are known to play a role in anxiety.[12]

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in preclinical models of chemotherapy-induced peripheral neuropathy.[4] This protective effect is likely linked to its anti-inflammatory properties. By reducing the production of pro-inflammatory cytokines, this compound may mitigate the neuronal damage and associated pain symptoms induced by neurotoxic agents like cisplatin.[4]

In a mouse model of Alzheimer's disease, an intranasal formulation of 6-hydroxyflavone was found to improve cognitive function and provide neuroprotection by inhibiting oxidative stress and acetylcholinesterase levels in the brain.[13]

Enzyme Inhibition

The related compound, 6-hydroxyflavone, is a noncompetitive inhibitor of cytochrome P450 2C9 (CYP2C9), an important enzyme involved in the metabolism of various drugs.[10][14] This finding has implications for potential drug-drug interactions when considering the therapeutic use of 6-hydroxyflavone or its derivatives.

Quantitative Data Summary

The following table summarizes the available quantitative data for 6-hydroxyflavone. Currently, specific IC50 or EC50 values for this compound's primary targets (COX-2, 5-LOX) are not detailed in the provided search results.

| Compound | Target/Assay | Cell Line/Model | IC50 Value | Reference(s) |

| 6-Hydroxyflavone | LPS-induced NO production | Rat kidney mesangial cells | ~2.0 µM | [7][8][10] |

| 6-Methoxyflavone | LPS-induced NO production | Rat kidney mesangial cells | 192 nM | [7][10] |

| 6-Acetoxyflavone | LPS-induced NO production | Rat kidney mesangial cells | 0.60 µM | [10] |

| Flavone 6-sulfate | LPS-induced NO production | Rat kidney mesangial cells | 2.1 µM | [10] |

Detailed Experimental Protocols

Assessment of Anti-inflammatory Activity (LPS-Induced NO Production)

This protocol is based on studies conducted with 6-hydroxyflavone and its derivatives.[7][10]

-

Cell Culture: Rat kidney mesangial cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., 6-hydroxyflavone) for a specified period (e.g., 12 hours).

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the cell culture media at a concentration known to induce an inflammatory response (e.g., 10 ng/mL) to stimulate the production of nitric oxide (NO).

-

Incubation: The cells are incubated for a further period (e.g., 48 hours) to allow for NO production.

-

NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess assay. This involves mixing the supernatant with Griess reagent and measuring the absorbance at a specific wavelength.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value is then determined using dose-response analysis software.

In Vivo Assessment of Anti-neuropathic and Anxiolytic Effects

This protocol is based on a study investigating the effects of this compound in a cisplatin-induced neuropathy model in rats.[4]

-

Animal Model: Male Sprague-Dawley rats are used. Peripheral neuropathy is induced by the administration of cisplatin.

-

Drug Administration: this compound is administered concomitantly with cisplatin for a period of four weeks at various doses (e.g., 15, 30, and 60 mg/kg). A control group receives the vehicle, and a positive control group may receive a standard drug like gabapentin or diazepam.

-

Assessment of Mechanical Allodynia: The paw withdrawal threshold (PWT) and paw withdrawal latency (PWL) are measured to assess mechanical allodynia, a symptom of neuropathic pain.

-

Anxiolytic Activity Assessment:

-

Elevated Plus Maze (EPM): The number of entries into and the time spent in the open arms of the maze are recorded. An increase in these parameters suggests an anxiolytic effect.

-

Staircase Test: A decrease in rearing behavior without a suppression of the number of steps ascended indicates anxiolytic potential.

-

Open-Field Test: Increased time spent in the center of the open field is indicative of reduced anxiety.

-

-

Data Analysis: Statistical analysis (e.g., two-way repeated measures ANOVA followed by a post-hoc test) is used to compare the results between the different treatment groups.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of compounds on cellular signaling pathways, such as the activation of AKT, ERK, and JNK, or the expression of iNOS.[10][12]

-

Cell Treatment and Lysis: Cells are treated with the compound of interest and/or an inflammatory stimulus (e.g., LPS). After the treatment period, the cells are lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated p65, iNOS, phosphorylated AKT, ERK, or JNK) and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression or phosphorylation levels.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathways modulated by 6-hydroxyflavone.

Caption: Experimental workflow for in vivo studies.

Conclusion

This compound is a promising natural compound with a multi-target mechanism of action that confers anti-inflammatory, anti-neuropathic, and anxiolytic properties. Its ability to modulate key enzymes like COX-2 and 5-LOX, as well as interact with GABA-A and opioid receptors, highlights its therapeutic potential. While much of the detailed mechanistic and quantitative data comes from its close analog, 6-hydroxyflavone, the existing research on this compound strongly supports its further investigation. Future research should focus on elucidating the specific molecular interactions of this compound with its targets, determining its pharmacokinetic and pharmacodynamic profiles, and conducting further preclinical and clinical studies to validate its therapeutic efficacy and safety. The development of structure-activity relationships for this compound and its derivatives will be crucial for optimizing its pharmacological properties and advancing its potential as a novel therapeutic agent.

References

- 1. This compound | C15H12O3 | CID 2734580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:34471) [ebi.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound treats anxiety and chemotherapy-induced neuropathy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

- 7. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. 6-Hydroxyflavone - Wikipedia [en.wikipedia.org]

6-Hydroxyflavanone: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyflavanone is a naturally occurring flavonoid, a class of polyphenolic compounds found in a variety of plants, including citrus fruits, Muntingia calabura leaves, and Barleria prionitis.[1][2] As a member of the flavanone subclass, its chemical structure features a C6-C3-C6 skeleton.[3] In recent years, this compound has garnered significant attention from the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent across several domains, including inflammation, neurological disorders, and oncology.[4][5][6] This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows.

Anti-inflammatory and Nephroprotective Effects

This compound has demonstrated significant anti-inflammatory properties, particularly in the context of renal inflammation. Studies have identified it as a potent inhibitor of nitric oxide (NO) production in kidney mesangial cells, a key process in the pathogenesis of glomerulonephritis.[7][8]

Mechanism of Action

The anti-inflammatory activity of this compound and its derivatives is distinct from many other flavonoids. While many polyhydroxylated flavones inhibit the activation of the NF-κB pathway, the methylated derivative of 6-Hydroxyflavone, 6-methoxyflavone, was found to inhibit the downstream expression of inducible NO synthase (iNOS) without affecting the phosphorylation of the p65 subunit of NF-κB.[7][9][10] This suggests a unique mechanism targeting the downstream effectors of the inflammatory cascade. The anti-inflammatory potential is not attributed to the direct quenching of NO radicals.[8][9][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Hydroxyflavone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound treats anxiety and chemotherapy-induced neuropathy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]

- 9. researchgate.net [researchgate.net]

- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 11. researchgate.net [researchgate.net]

6-Hydroxyflavanone: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyflavanone, a naturally occurring flavonoid, has emerged as a promising candidate in the field of neuroprotection research. Its potential to mitigate neuronal damage and cognitive decline associated with neurodegenerative diseases has garnered significant scientific interest. This technical guide provides an in-depth overview of the mechanisms of action, experimental validation, and future directions for the therapeutic application of this compound.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in cellular stress response, survival, and inflammation.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[1]

PI3K/Akt Signaling Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival cascade in neurons.[2] Activation of this pathway promotes cell growth, proliferation, and inhibits apoptosis. Evidence suggests that this compound can activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β, while promoting the activity of anti-apoptotic proteins like Bcl-2.[2][3] Furthermore, the PI3K/Akt pathway can also contribute to the activation of Nrf2, creating a synergistic neuroprotective effect.[2][3]

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key contributor to the pathogenesis of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which can exacerbate neuronal damage. This compound has demonstrated potent anti-inflammatory properties by inhibiting the activation of microglia and reducing the production of these inflammatory mediators.[4] This effect is partly mediated through the inhibition of signaling pathways such as the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the neuroprotective and related activities of this compound.

| In Vitro Study | Cell Line | Neurotoxin/Stressor | This compound Concentration | Key Findings | Reference |

| Anti-inflammatory Activity | Rat Mesangial Cells | Lipopolysaccharide (LPS) | IC50 ≈ 2.0 µM | Inhibition of nitric oxide (NO) production. | [5] |

| Neuroprotection | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Not specified for this compound | General neuroprotective effects of flavonoids against 6-OHDA. | [6][7] |

| In Vivo Study | Animal Model | Disease Model | This compound Dose | Route of Administration | Key Findings | Reference |

| Memory Enhancement | Mice | ICV-STZ-induced Alzheimer's | 1 mg/kg (nanosuspension) | Intranasal | Increased transfer latency in EPM, spontaneous alternation in Y-maze, and discrimination index in NOR. Improved spatial memory in Morris water maze. | [8] |

| Anti-neuropathy & Anxiolytic | Sprague–Dawley rats | Cisplatin-induced neuropathy | 15, 30, and 60 mg/kg | Intraperitoneal | Significant anti-nociceptive effects against static and dynamic allodynia. Anxiolytic-like activity in elevated plus maze and open field tests. | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the protective effect of this compound against neurotoxin-induced cell death in neuronal cell lines like SH-SY5Y.

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified period (e.g., 2-4 hours).

-

Neurotoxin Exposure: Add the neurotoxin (e.g., 6-OHDA at 100 µM) to the wells and incubate for 24 hours.

-

MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) group.

Western Blot Analysis for Nrf2, HO-1, and p-Akt

This protocol allows for the quantification of changes in protein expression in key signaling pathways.

-

Cell Lysis: After treatment with this compound and/or a neurotoxin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), p-Akt (Ser473) (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.[9][10][11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.[9][11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Morris Water Maze for Spatial Memory Assessment

This behavioral test is widely used to evaluate spatial learning and memory in rodent models of neurodegenerative diseases.[12][13][14][15][16][17]

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged 1-2 cm below the water surface.

-

Acclimatization: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Training Phase (Acquisition):

-

For 4-5 consecutive days, conduct 4 trials per day for each animal.

-

In each trial, release the mouse from one of four starting positions facing the pool wall.

-

Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

-

Probe Trial:

-

24 hours after the last training session, remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis: Analyze the escape latency during training and the parameters from the probe trial to assess spatial learning and memory.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT language)

Caption: Overview of this compound's neuroprotective signaling pathways.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroprotective agent, acting through well-defined and interconnected signaling pathways to combat oxidative stress, promote neuronal survival, and reduce neuroinflammation. The preclinical data, though promising, warrants further investigation to fully elucidate its therapeutic efficacy.

Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for optimizing dosing and delivery methods.

-

Long-term Efficacy and Safety: Chronic in vivo studies in various models of neurodegenerative diseases are needed to assess long-term therapeutic benefits and potential toxicity.

-

Clinical Trials: Well-designed clinical trials are the ultimate step to translate the preclinical findings into tangible therapeutic benefits for patients with neurodegenerative disorders.

-

Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound may lead to the development of more potent and specific neuroprotective compounds.

References

- 1. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 4. assaybiotechnology.com [assaybiotechnology.com]

- 5. Molecular Docking and Simulation Studies of Flavanone and its Derived Compounds on PI3K-AKT Pathway Targeting against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad.com [bio-rad.com]

- 10. Western blot antibody staining and detection | Bio-Techne [bio-techne.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 17. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits [mdpi.com]

An In-depth Technical Guide to the Signaling Pathway Modulation of 6-Hydroxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways modulated by 6-hydroxyflavanone, a naturally occurring flavonoid with significant therapeutic potential. This document summarizes key quantitative data, offers detailed experimental protocols for relevant assays, and visualizes the complex signaling networks using pathway diagrams.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily implicated in inflammation, neuroprotection, and cancer. These multifaceted interactions underscore its potential as a lead compound in drug discovery.

Anti-Inflammatory Signaling Pathways

This compound has demonstrated notable anti-inflammatory properties by targeting key enzymatic and signaling pathways.[1][2][3] It directly inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes pivotal in the inflammatory cascade.[1][2][3][4] Furthermore, in kidney mesangial cells, this compound and its derivatives have been shown to potently inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS).[5][6][7][8] While the NF-κB pathway is a classical regulator of inflammation, one study indicated that 6-methoxyflavone, a derivative of this compound, did not inhibit the phosphorylation of the p65 subunit of NF-κB, suggesting its anti-inflammatory action in that context was primarily through the inhibition of iNOS expression.[5][8]

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Neuroprotective Signaling Pathways

This compound and its analogs exhibit neuroprotective effects by activating antioxidant response pathways and modulating cell survival signals. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] This leads to the nuclear translocation of Nrf2 and subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9][10][11] This pathway helps to mitigate oxidative stress, a major contributor to neurodegenerative diseases. Additionally, 6-hydroxyflavone has been shown to promote osteoblast differentiation by activating the PI3K/Akt and MAPK (ERK1/2 and JNK) signaling pathways, which are also crucial for neuronal survival and plasticity.[2][12]

Caption: Neuroprotective signaling pathways activated by this compound.

Anticancer Signaling Pathways

The anticancer activity of flavanones, including 2'-hydroxyflavanone, a related compound, involves the modulation of multiple signaling pathways that regulate cell growth, proliferation, and apoptosis.[13] These compounds can suppress signaling through the PI3K/Akt/mTOR and MAPK pathways, which are often aberrantly activated in cancer.[13][14][15] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.[16] Furthermore, 6-hydroxyflavone has been identified as a ligand for the orphan nuclear receptor NR4A1 (Nur77), which can act as an antagonist and inhibit pro-oncogenic pathways in cancer cells.[17][18]

Caption: Anticancer signaling pathways modulated by this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the bioactivity of this compound and its derivatives.

| Compound | Target/Assay | Cell Line | IC50 / Activity | Reference |

| 6-Hydroxyflavone | LPS-induced NO production | Rat kidney mesangial cells | ~2.0 µM | [6][7] |

| 4',6-Dihydroxyflavone | LPS-induced NO production | Rat kidney mesangial cells | ~2.0 µM | [6][7] |

| 6-Methoxyflavone | LPS-induced NO production | Rat kidney mesangial cells | 192 nM | [6][7][8] |

| 6-Hydroxyflavone | GABA-A Receptor (α2/α3 subtypes) | HEK 293T cells | Enhances GABA-induced current | [12] |

| 2'-Hydroxyflavanone | Growth Inhibition (GI50) | SCLC and NSCLC cell lines | Dose-dependent inhibition | [13] |

Detailed Experimental Protocols

Determination of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the supernatant of cultured cells.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

(Store both solutions at 4°C, protected from light).

-

-

Sodium nitrite (NaNO2) standard solution (for standard curve).

-

Cell culture medium.

-

96-well microplate.

-

Microplate reader (540 nm absorbance).

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., rat kidney mesangial cells or RAW 264.7 macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL LPS) for 24-48 hours.

-

-

Sample Collection:

-

After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

-

Standard Curve Preparation:

-

Prepare a serial dilution of the NaNO2 standard solution in cell culture medium to generate a standard curve (e.g., 0-100 µM).

-

Add 50 µL of each standard concentration to empty wells in the new 96-well plate.

-

-

Griess Reaction:

-

Add 50 µL of Griess Reagent Solution A to all wells containing samples and standards.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to all wells.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Plot the standard curve of absorbance versus NaNO2 concentration.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

-

Determine the IC50 value using dose-response analysis software.

-

Caption: Experimental workflow for the Griess assay.

Western Blot Analysis for Signaling Protein Phosphorylation

Objective: To detect and quantify changes in the phosphorylation state of specific proteins within a signaling pathway (e.g., Akt, ERK, JNK, p65) in response to treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (total and phosphorylated forms of the protein of interest).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Treatment and Lysis:

-

Culture and treat cells with this compound and/or stimuli for the desired time points.

-

Wash cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Caption: Experimental workflow for Western blot analysis.

This guide provides a foundational understanding of the signaling pathways modulated by this compound. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these findings into novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Anti-Inflammatory Pathways to Treat Diabetes-Induced Neuropathy by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Ace Therapeutics [acetherapeutics.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1) - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Studies of 6-Hydroxyflavanone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies of 6-Hydroxyflavanone, a flavonoid compound with therapeutic potential. The document outlines the computational methodologies employed to investigate its binding affinity and interaction with various protein targets, particularly those implicated in cancer. It is designed to serve as a comprehensive resource for researchers in the fields of computational drug design, medicinal chemistry, and pharmacology.

Executive Summary

This compound is a naturally occurring flavonoid that has garnered interest for its potential biological activities. In silico molecular docking has emerged as a crucial tool to elucidate the binding mechanisms of this compound with various protein targets at the molecular level. This guide summarizes the key findings from these computational studies, including quantitative binding data and the specific amino acid interactions that stabilize the ligand-protein complexes. Furthermore, it provides detailed experimental protocols for replicating such in silico analyses and visualizes the associated workflows and relevant biological signaling pathways.

Quantitative Docking Data

The following table summarizes the quantitative results from in silico docking studies of this compound against a selection of cancer-related protein targets. The data is compiled from a study by Sebastian and Aruldas (2020).[1][2]

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Amino Acid Residues |

| Lung Cancer-Derived EGFR Mutant | 2ITO | -6.64 | 13.6 | GLY 863, ARG 836, TRY 891 |

| Brain-type Creatine Kinase | 1QH4 | -6.21 | 29.83 | Not specified in the study |

| Hsp90 Chaperone Inhibitor Target | 2VCJ | -5.79 | 69.17 | Not specified in the study |

Experimental Protocols

This section details a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound with a target protein, based on the methodologies reported in the literature and standard practices using AutoDock.[1]

Software and Resources

-

Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

-

AutoDock: For performing the molecular docking simulations.

-

Gaussian 09W: For ligand geometry optimization.

-

Protein Data Bank (PDB): For obtaining the 3D crystallographic structures of target proteins.

-

PubChem Database: For obtaining the 3D structure of this compound.

Ligand Preparation

-

Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database.

-

Geometry Optimization: Perform quantum mechanical geometry optimization of the ligand. A common method is using Gaussian 09W with the B3LYP/6-311G(d,p) method to achieve a stable conformation.[2]

-

File Format Conversion: Convert the optimized ligand structure to the PDBQT format using MGL Tools. This format includes atomic charges and torsional degrees of freedom.

Protein Preparation

-

Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., PDB ID: 2ITO) from the Protein Data Bank.

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign Kollman charges using MGL Tools.

-

File Format Conversion: Save the prepared protein structure in the PDBQT format.

Grid Box Generation

-

Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature analysis.

-

Set Grid Parameters: Using AutoGrid, a component of the AutoDock suite, define a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely. For example, a grid of 60 x 60 x 60 points with a spacing of 0.375 Å is a common starting point.

Molecular Docking Simulation

-

Configure Docking Parameters: Create a docking parameter file (.dpf) that specifies the protein and ligand PDBQT files, the grid parameter files, and the docking algorithm to be used.

-

Select Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a widely used and effective algorithm for exploring the conformational space of the ligand within the binding site.[1]

-

Run Docking: Execute the docking simulation using the AutoDock program. The program will generate multiple docking poses of the ligand, each with a corresponding binding energy.

Analysis of Results

-

Examine Docking Poses: Analyze the generated docking poses to identify the one with the lowest binding energy, which represents the most favorable binding conformation.

-

Visualize Interactions: Use visualization software, such as PyMOL or Discovery Studio, to view the interactions between the ligand and the protein. Identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualizations: Workflows and Signaling Pathways

This section provides diagrams created using the DOT language to visualize the experimental workflow and the biological context of the target proteins.

In Silico Docking Workflow

Caption: A general workflow for in silico molecular docking studies.

EGFR Signaling Pathway and Potential Inhibition

Caption: Potential inhibition of the mutated EGFR signaling pathway by this compound.[3][4][5][6][7]

Hsp90 Chaperone Function and Potential Disruption

Caption: Hypothesized disruption of Hsp90 chaperone activity by this compound.[8][9][10][11][12]

Brain-type Creatine Kinase and Energy Metabolism

Caption: The role of Brain-type Creatine Kinase in energy metabolism and its potential modulation.[13][14][15][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Molecular Dependencies of Mutant EGFR-Driven Non-Small Cell Lung Cancer [mdpi.com]

- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coregulation of pathways in lung cancer patients with EGFR mutation: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HSP90 mediates the connection of multiple programmed cell death in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BrainTypeCreatineKinase [collab.its.virginia.edu]

- 14. Creatine kinase brain-type regulates BCAR1 phosphorylation to facilitate DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Homo sapien brain-type Creatine Kinase [biology.kenyon.edu]

- 16. Regulation of brain-type creatine kinase by AMP-activated protein kinase: interaction, phosphorylation and ER localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Creatine kinase brain-type regulates BCAR1 phosphorylation to facilitate DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Hydroxyflavanone Target Protein Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyflavanone is a naturally occurring flavanone, a type of flavonoid, that has garnered significant interest in the scientific community for its diverse pharmacological activities. These activities, which include anti-inflammatory, anxiolytic, and neuroprotective effects, are predicated on the interaction of this compound with specific protein targets within the cell. The identification and validation of these protein targets are crucial steps in understanding its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the identified protein targets of this compound, methodologies for their identification, and the signaling pathways it modulates.

Identified Protein Targets of this compound

Current research has identified several direct and indirect protein targets of this compound, contributing to its pharmacological profile. These targets span various protein families, including enzymes and receptors.

Direct Protein Targets:

-

Cytochrome P450 2C9 (CYP2C9): An enzyme primarily involved in drug metabolism.

-

GABA-A Receptors: Ligand-gated ion channels that are the primary targets for benzodiazepines and play a crucial role in mediating inhibitory neurotransmission. This compound has been reported to bind to the benzodiazepine site of GABA-A receptors, with a preference for α2- and α3-containing subtypes, which are associated with anxiolytic effects[1][2].

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.

-

5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.

-

Opioid Receptors: A group of G protein-coupled receptors that are the targets of opioids and are involved in pain modulation.

Indirectly Modulated Proteins and Pathways:

-

AKT, ERK 1/2, and JNK Signaling Pathways: These are critical signaling pathways involved in cell survival, proliferation, and stress responses.

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a key inflammatory mediator.

Quantitative Data on this compound-Protein Interactions

The following table summarizes the available quantitative data for the interaction of this compound with its identified protein targets. Further research is required to fully quantify the binding affinities and inhibitory concentrations for all known targets.

| Target Protein | Interaction Type | Quantitative Value | Reference |

| Cytochrome P450 2C9 (CYP2C9) | Noncompetitive Inhibition | K_i_ ≤ 2.2 µM | [1][3][4] |

| GABA-A Receptor | Positive Allosteric Modulation | Moderate binding affinity | [1] |

Signaling Pathways Modulated by this compound

This compound has been shown to influence key intracellular signaling pathways, which likely contributes to its broad spectrum of biological activities. The diagram below illustrates the known signaling cascades affected by this compound.

References

- 1. GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Flavonoids as Opioid Receptor Ligands: Identification and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxyflavanone: An In-Depth Technical Guide to its Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxicity and mutagenicity of 6-Hydroxyflavanone. This document synthesizes available data from in silico, in vitro, and in vivo studies to offer a detailed resource for professionals in drug development and toxicological research. All available quantitative data is presented in structured tables, and detailed experimental protocols for key genotoxicity assays are provided.

Executive Summary

This compound, a member of the flavonoid family, has been investigated for its toxicological profile. Based on the available scientific literature, this compound is considered to be non-genotoxic. An in vivo micronucleus test revealed no genotoxic activity. Furthermore, computational (in silico) models predict an antimutagenic potential for this compound. While direct mutagenicity data from the Ames test for this compound is not available, studies on structurally similar monohydroxylated flavones have shown no mutagenic effects. Currently, there is no available data on the genotoxicity of this compound from comet assays or chromosomal aberration tests.

Data on Genotoxicity and Mutagenicity

The assessment of the genotoxic and mutagenic potential of a compound is a critical component of its safety evaluation. A standard battery of tests is typically employed to investigate different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks.

In Silico Predictions

Computational toxicology models are valuable tools for predicting the potential toxicity of chemical compounds. An in silico study utilizing OSIRIS software predicted that this compound possesses antimutagenic potential.[1]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical to induce gene mutations. While no studies have been identified that specifically report the results of an Ames test on this compound, a relevant study investigated the mutagenicity of several other monohydroxylated flavones, including 3-hydroxyflavone, 5-hydroxyflavone, and 7-hydroxyflavone.[2][3] In this study, none of the tested monohydroxylated flavones showed mutagenic activity in Salmonella typhimurium strains TA98, TA100, and TA102, both with and without metabolic activation (S9 mix).[2][3] This provides strong evidence to suggest that this compound is also likely to be non-mutagenic.

Table 1: Ames Test Data for Monohydroxylated Flavones

| Compound | Test Strain(s) | Metabolic Activation (S9) | Result |

| 3-Hydroxyflavanone | TA98, TA100, TA102 | With and Without | Non-mutagenic[2][3] |

| 5-Hydroxyflavanone | TA98, TA100, TA102 | With and Without | Non-mutagenic[2][3] |

| 7-Hydroxyflavanone | TA98, TA100, TA102 | With and Without | Non-mutagenic[2][3] |

| This compound | Not Available | Not Available | Not Available |

In Vivo Micronucleus Test

The micronucleus test is a genotoxicity assay that detects chromosomal damage. A study by Montenegro et al. (2025) evaluated the genotoxicity of orally administered this compound in an in vivo micronucleus test. The study concluded that this compound did not show genotoxicity when compared to the known genotoxic agent cyclophosphamide. Unfortunately, the quantitative data (e.g., frequency of micronucleated polychromatic erythrocytes) from this study is not publicly available.

Table 2: In Vivo Micronucleus Test Data for this compound

| Assay | Species | Route of Administration | Key Finding | Quantitative Data |

| Micronucleus Test | Not Specified in Abstract | Oral | Non-genotoxic | Not Available |

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. At present, there are no published studies that have evaluated the potential of this compound to induce DNA damage using the comet assay.

Table 3: Comet Assay Data for this compound

| Assay | System | Key Finding | Quantitative Data |

| Comet Assay | Not Available | Not Available | Not Available |

Chromosomal Aberration Test

The chromosomal aberration test assesses the ability of a substance to induce structural changes in chromosomes. There is currently no available data from chromosomal aberration tests conducted on this compound.

Table 4: Chromosomal Aberration Test Data for this compound

| Assay | System | Key Finding | Quantitative Data |

| Chromosomal Aberration Test | Not Available | Not Available | Not Available |

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These represent standardized protocols and should be adapted as necessary for specific experimental designs.

Bacterial Reverse Mutation Assay (Ames Test) Protocol

This protocol is based on the OECD Guideline for the Testing of Chemicals, TG 471.

Objective: To detect gene mutations induced by the test substance using histidine auxotrophic strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102)

-

Test substance (this compound)

-

Solvent/vehicle control (e.g., DMSO)

-

Positive controls (without S9: e.g., sodium azide; with S9: e.g., 2-aminoanthracene)

-

S9 fraction from induced rat liver

-

Cofactor solution (e.g., NADP, G6P)

-

Molten top agar containing a trace amount of histidine and biotin

-

Minimal glucose agar plates

Procedure:

-

Preparation of Bacterial Cultures: Grow overnight cultures of the S. typhimurium strains in nutrient broth.

-

Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution.

-

Plate Incorporation Method:

-

To a test tube, add 2 ml of molten top agar.

-

Add 0.1 ml of the bacterial culture.

-

Add 0.1 ml of the test substance solution at various concentrations.

-

For assays with metabolic activation, add 0.5 ml of the S9 mix. For assays without metabolic activation, add 0.5 ml of a buffer solution.

-

Vortex the tube and pour the contents onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the background count.

Ames Test Experimental Workflow

In Vivo Micronucleus Test Protocol

This protocol is a generalized representation based on standard practices.

Objective: To determine if the test substance induces chromosomal damage in bone marrow erythrocytes of mammals.

Materials:

-

Test animals (e.g., mice or rats)

-

Test substance (this compound)

-

Vehicle control

-

Positive control (e.g., cyclophosphamide)

-

Fetal bovine serum

-

Giemsa stain

-

Acridine orange (for fluorescent microscopy)

-

Microscope slides

Procedure:

-

Dosing: Administer the test substance to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control group and a positive control group are also included.

-

Bone Marrow Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), humanely euthanize the animals and collect bone marrow from the femur.

-

Slide Preparation:

-

Flush the bone marrow from the femurs with fetal bovine serum.

-

Centrifuge the cell suspension to pellet the cells.

-

Create a smear of the cell suspension on a microscope slide.

-

-

Staining: Air-dry the slides and stain with Giemsa or a fluorescent dye like acridine orange.

-

Scoring:

-

Using a microscope, score a predetermined number of polychromatic erythrocytes (PCEs) for the presence of micronuclei.

-

Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

-

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.

In Vivo Micronucleus Test Workflow

Comet Assay (Single Cell Gel Electrophoresis) Protocol

This is a generalized protocol for the alkaline comet assay.

Objective: To detect DNA strand breaks in individual cells.

Materials:

-

Cells (e.g., cultured cells or isolated from tissues)

-

Test substance (this compound)

-

Vehicle control

-

Positive control (e.g., hydrogen peroxide)

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution (high salt, detergent, pH 10)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green, ethidium bromide)

-

Microscope slides

-

Electrophoresis unit

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Treatment: Expose the cells to the test substance at various concentrations. Include vehicle and positive controls.

-

Slide Preparation:

-

Coat microscope slides with normal melting point agarose.

-

Mix the treated cells with low melting point agarose and layer onto the pre-coated slides.

-

Allow the agarose to solidify.

-

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to allow the DNA to unwind.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA.

-

Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the amount of DNA in the comet tail, which is a measure of DNA damage.

Comet Assay Experimental Workflow

In Vitro Chromosomal Aberration Test Protocol

This protocol is based on the OECD Guideline for the Testing of Chemicals, TG 473.

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Materials:

-

Mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes)

-

Test substance (this compound)

-

Solvent/vehicle control

-

Positive controls (without S9: e.g., mitomycin C; with S9: e.g., cyclophosphamide)

-

S9 fraction from induced rat liver

-

Cell culture medium and supplements

-

Metaphase arresting agent (e.g., colcemid)

-

Hypotonic solution (e.g., KCl)

-

Fixative (e.g., methanol:acetic acid)

-

Giemsa stain

-

Microscope slides

Procedure:

-

Cell Culture and Treatment: Culture the cells and expose them to the test substance at various concentrations, both with and without metabolic activation (S9 mix).

-

Metaphase Arrest: After an appropriate treatment period, add a metaphase arresting agent to the cultures to accumulate cells in metaphase.

-

Harvesting and Slide Preparation:

-

Harvest the cells.

-

Treat the cells with a hypotonic solution to swell the cells.

-

Fix the cells with a fixative.

-

Drop the fixed cell suspension onto microscope slides.

-

-

Staining: Air-dry the slides and stain with Giemsa.

-

Microscopic Analysis:

-

Score metaphase spreads for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

-

Score a sufficient number of cells (e.g., 100-200) per concentration.

-

-

Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations in the treated groups compared to the vehicle control group indicates a positive result.

Chromosomal Aberration Test Workflow

Conclusion

The available evidence strongly suggests that this compound is not genotoxic or mutagenic. An in vivo micronucleus test was negative, and in silico predictions indicate a potential for antimutagenic activity. While direct Ames test data for this compound is lacking, the negative results for structurally similar monohydroxylated flavones provide compelling supporting evidence for its lack of mutagenicity. Further studies employing the comet assay and chromosomal aberration test would be beneficial to provide a more complete genotoxicity profile. For professionals in drug development, the current data provides a considerable margin of safety regarding the genotoxic potential of this compound.

References

Methodological & Application

Synthesis of 6-Hydroxyflavanone: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-hydroxyflavanone, a flavonoid derivative with significant potential in drug discovery. This compound has been identified as a modulator of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and opioid and GABA-A receptors, highlighting its anti-inflammatory and anti-neuropathic pain potential.[1] The protocols outlined below are based on established synthetic methodologies for flavanones, primarily involving the Claisen-Schmidt condensation followed by intramolecular cyclization.

Overview of Synthetic Strategy

The principal route for synthesizing this compound involves a two-step process. The first step is a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and an aromatic aldehyde to form a 2'-hydroxychalcone intermediate.[2][3][4][5] The second step is the intramolecular oxa-Michael addition (cyclization) of the chalcone to yield the flavanone.[6][7][8][9] Various catalytic systems, including acids, bases, and palladium catalysts, can be employed for the cyclization step.[6][7][10] Microwave-assisted synthesis has also emerged as an efficient method to accelerate these reactions.[6][11][12][13]

Below is a diagram illustrating the general synthetic workflow for this compound.

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in flavanone synthesis, based on literature precedents for analogous compounds.

Table 1: Claisen-Schmidt Condensation for Chalcone Synthesis

| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2'-Hydroxyacetophenone derivatives + Benzaldehyde derivatives | KOH / Ethanol | Room Temp. | 12-24 h | 17-99 | [7] |

| 2'-Hydroxyacetophenone + Benzaldehyde | LiOH·H₂O / Ethanol | Room Temp. | 30 min | 55-79 | [3] |

| 2'-Hydroxyacetophenone + Benzaldehyde | Nanocrystalline MgO | 120 | 10 h | >99 (Chalcone) | [4] |

Table 2: Intramolecular Cyclization for Flavanone Synthesis

| Starting Chalcone | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2'-Hydroxychalcones | Piperidine / Water | Reflux | 6-12 h | 74-93 | [7] |

| 2'-Hydroxychalcones | Sodium Acetate / Methanol | Reflux | 24 h | 2-49 | [7] |

| 2'-Hydroxychalcones | Methanesulfonic Acid / Ethanol | Reflux | 24 h | 11-13 | [7] |

| 2'-Hydroxychalcones | Acetic Acid (Microwave) | 100 | 30 min | up to 82 | [6] |

| 2'-Hydroxydihydrochalcones | Pd(TFA)₂ / Cu(OAc)₂ / DMSO | 100 | 15 h | 31-85 | [10][14] |

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-5'-hydroxychalcone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of 2',5'-dihydroxyacetophenone and benzaldehyde.

Materials:

-

2',5'-Dihydroxyacetophenone

-

Benzaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Magnetic stirrer with hotplate

-

Round-bottom flask

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (10 mmol) in ethanol (50 mL).

-

In a separate beaker, prepare a solution of potassium hydroxide (20 mmol) in ethanol (30 mL).

-

Cool the flask containing the acetophenone solution in an ice bath.

-

Slowly add the ethanolic KOH solution to the cooled acetophenone solution with continuous stirring.

-

To this mixture, add benzaldehyde (10 mmol) dropwise over 15 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with concentrated HCl until the pH is approximately 2-3.

-

A yellow solid precipitate of 2'-hydroxy-5'-hydroxychalcone will form.

-

Collect the solid by vacuum filtration using a Buchner funnel, wash thoroughly with cold distilled water until the filtrate is neutral, and dry the product in a desiccator.

-

The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound via Intramolecular Cyclization

This protocol details the acid-catalyzed cyclization of the synthesized chalcone.

Materials:

-

2'-Hydroxy-5'-hydroxychalcone (from Protocol 1)

-

Ethanol

-